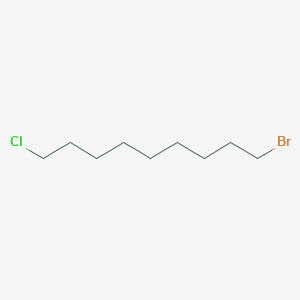
1-Bromo-9-chlorononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-9-chlorononane is an organic compound with the molecular formula C₉H₁₈BrCl. It belongs to the class of haloalkanes, which are alkanes substituted with halogen atoms. This compound is characterized by the presence of a bromine atom at the first carbon and a chlorine atom at the ninth carbon of a nonane chain. Haloalkanes are known for their reactivity and are widely used in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-9-chlorononane can be synthesized through the halogenation of nonane. The process involves the selective bromination and chlorination of nonane under controlled conditions. Typically, bromination is achieved using bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. Chlorination can be carried out using chlorine gas (Cl₂) under similar conditions. The reaction is as follows: [ \text{C}9\text{H}{20} + \text{Br}_2 \rightarrow \text{C}9\text{H}{19}\text{Br} + \text{HBr} ] [ \text{C}9\text{H}{19}\text{Br} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{18}\text{BrCl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors where nonane is subjected to bromination and chlorination. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-9-chlorononane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide (NaOH) can yield 9-chlorononan-1-ol. [ \text{C}{18}\text{BrCl} + \text{NaOH} \rightarrow \text{C}{18}\text{ClOH} + \text{NaBr} ]
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 9-chloronon-1-ene. [ \text{C}{18}\text{BrCl} + \text{KOtBu} \rightarrow \text{C}{17}\text{Cl} + \text{KBr} + \text{tBuOH} ]
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium cyanide (NaCN).
Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt).
Major Products:
- 9-Chlorononan-1-ol
- 9-Chloronon-1-ene
Applications De Recherche Scientifique
1-Bromo-9-chlorononane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.
Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.
Biological Studies: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-9-chlorononane involves its reactivity as a haloalkane. The presence of halogen atoms makes the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
1-Bromo-9-chlorononane can be compared with other similar haloalkanes, such as:
1-Bromo-9-fluorononane: Similar structure but with a fluorine atom instead of chlorine.
1-Chloro-9-bromononane: Similar structure but with the positions of bromine and chlorine atoms reversed.
1-Iodo-9-chlorononane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the specific positioning of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The compound’s distinct reactivity profile makes it valuable in various synthetic and industrial applications.
Propriétés
IUPAC Name |
1-bromo-9-chlorononane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrCl/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPYAHAFRYQIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
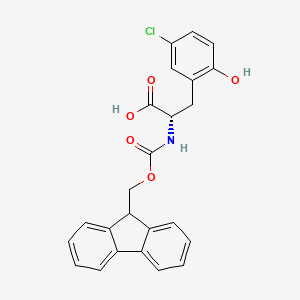

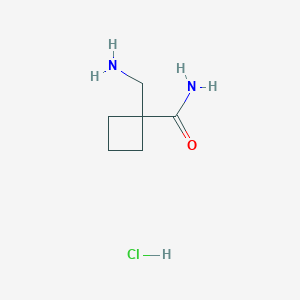
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid](/img/structure/B8233772.png)
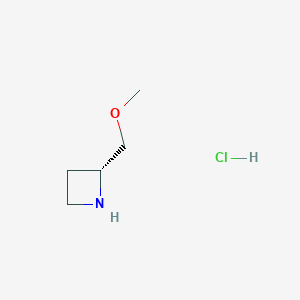
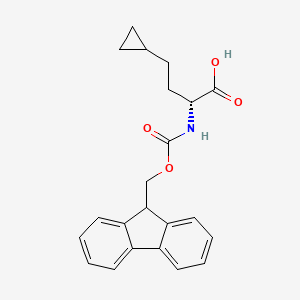
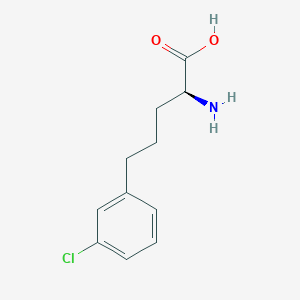
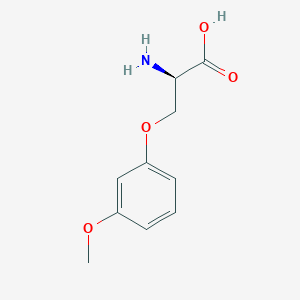
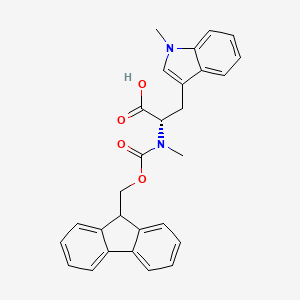
![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)
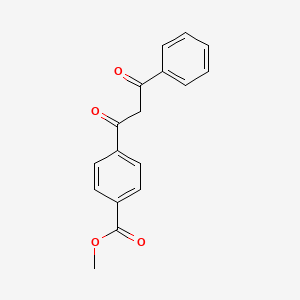
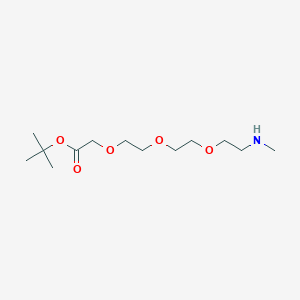
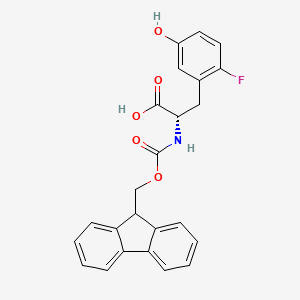
![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)
